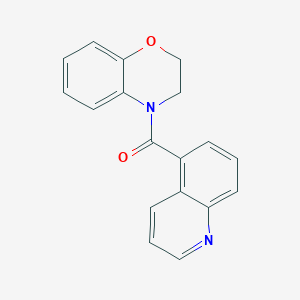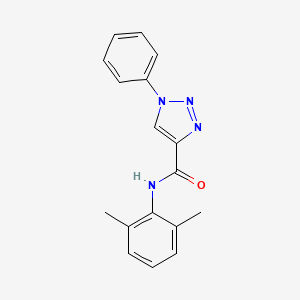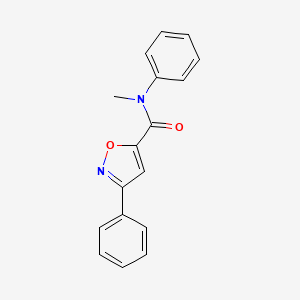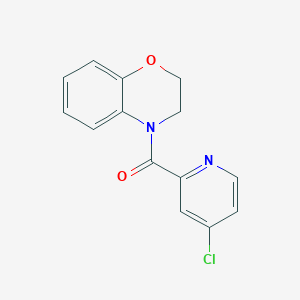
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone, also known as DBM, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBM is a heterocyclic organic compound that contains a benzoxazine ring and a quinoline ring, and it has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is not fully understood. However, it has been proposed that 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone may exert its biological activities by modulating various signaling pathways. For example, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and autophagy.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been found to exhibit various biochemical and physiological effects. In vitro and in vivo studies have shown that 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone can reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is also relatively inexpensive compared to other compounds with similar biological activities. However, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has some limitations for lab experiments. It has poor solubility in water and some organic solvents, which can limit its use in certain assays. In addition, the mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is not fully understood, which can make it difficult to interpret some of the experimental results.
Future Directions
There are several future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone. One area of interest is the development of novel synthetic routes for 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone that can improve its yield and purity. Another area of interest is the investigation of the mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone, which could provide insights into its biological activities and potential therapeutic applications. In addition, there is a need for further studies to evaluate the safety and toxicity of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more studies to explore the potential applications of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone in the treatment of various diseases, including cancer, inflammation, and diabetes.
Synthesis Methods
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone can be synthesized by a multistep reaction starting from 2-aminobenzoxazole and 2-chloroquinoline. The first step involves the reaction of 2-aminobenzoxazole with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with 2-chloroquinoline in the presence of a base such as potassium carbonate to give 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone. The purity of the final product can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
properties
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-5-3-7-15-13(14)6-4-10-19-15)20-11-12-22-17-9-2-1-8-16(17)20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJLFUYCHWQFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)










